molecular formula C9H4Br2ClF3N4 B2606228 3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 1092346-47-8

3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2606228
CAS No.: 1092346-47-8
M. Wt: 420.41
InChI Key: UDVWBLKTMVANNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine is a sophisticated chemical building block designed for research and development, particularly in the fields of agrochemicals and pharmaceuticals. This compound features two privileged medicinal chemistry scaffolds: a trifluoromethylpyridine (TFMP) moiety and a 3,5-dibromo-1,2,4-triazole ring. The TFMP moiety is a key structural component in over 20 launched agrochemicals and several approved pharmaceuticals . Its presence is known to enhance biological activity by influencing properties like metabolic stability, bioavailability, and biomolecular affinity due to the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group . The 1,2,4-triazole ring is a versatile pharmacophore found in a wide range of bioactive molecules, including commercial antifungal agents, antidepressants, and anticonvulsants . The specific substitution with bromine atoms at the 3 and 5 positions of the triazole ring offers potential for further functionalization and may modulate the compound's electronic properties and binding interactions with biological targets. The molecular integration of these features makes this compound a valuable intermediate for constructing novel molecules with potential insecticidal, fungicidal, or pharmaceutical properties. Researchers can utilize this reagent to explore new modes of action or to optimize lead compounds in discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClF3N4/c10-7-17-8(11)19(18-7)3-6-5(12)1-4(2-16-6)9(13,14)15/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVWBLKTMVANNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine (CAS No. 30773020) is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C9H4Br2ClF3N4C_9H_4Br_2ClF_3N_4. It features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety that contributes to its biological activity. The presence of halogens (bromine and chlorine) enhances its reactivity and potential interaction with biological targets.

Table 1: Physical Properties

PropertyValue
Molecular Weight328.45 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
DensityNot available

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are known for their antibiotic resistance.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were found to possess potent antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics. The compound exhibited an MIC of 8 µg/mL against Acinetobacter baumannii , indicating its potential as a therapeutic agent against resistant bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways critical for bacterial survival. Triazoles are known to disrupt cell wall synthesis and interfere with nucleic acid metabolism, leading to bacterial cell death.

Antifungal Activity

In addition to antibacterial properties, compounds similar to This compound have shown antifungal activity. For instance, triazole derivatives are commonly used in clinical settings for the treatment of fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, essential for ergosterol synthesis in fungal cell membranes.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits low toxicity towards human cells at therapeutic concentrations, further investigations are required to fully understand its safety profile.

Table 2: Toxicity Profile Summary

EndpointResult
Acute ToxicityLow
Chronic ToxicityNot yet determined
MutagenicityNegative in preliminary tests

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization requires careful control of reaction conditions and reagent stoichiometry. For example:

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., alkylation of triazole moieties) .
  • Base Choice : Use K₂CO₃ (1.2 mmol) to deprotonate thiol intermediates and facilitate alkylation, minimizing side reactions .
  • Stepwise Purification : Employ column chromatography after each synthetic step to isolate intermediates, as multi-step syntheses often accumulate by-products .
  • Temperature Control : Room-temperature stirring reduces decomposition risks for halogen-sensitive intermediates .

Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions on the pyridine ring (e.g., trifluoromethyl at C5) and triazole-methyl linkage at C2 .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for brominated triazole substituents, using single-crystal diffraction (e.g., similar compounds in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, especially for halogenated derivatives (e.g., isotopic patterns for Cl/Br) .

Basic: How to design initial biological activity assays for antimicrobial screening?

Methodological Answer:

  • Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations from 1–100 µM. Include triazole-containing controls (e.g., 1,2,4-triazole derivatives) to assess the impact of bromine substitution .
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices. Compounds with >10-fold selectivity warrant further study .

Advanced: How to investigate substitution reaction mechanisms using kinetic and computational methods?

Methodological Answer:

  • Kinetic Monitoring : Use in situ 19F^{19}\text{F} NMR to track trifluoromethyl group stability during nucleophilic attacks (e.g., SN2 at C2 methyl position) .
  • DFT Calculations : Model transition states for bromine substitution at triazole C3/C5 positions. Compare activation energies for competing pathways (e.g., solvent-assisted vs. concerted mechanisms) .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} at the pyridine C2 methyl group to trace bond cleavage/rearrangement during substitution .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies using identical bacterial strains, media, and incubation times. For example, discrepancies in MIC values may arise from variations in broth microdilution protocols .
  • Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices. Instability of the triazole-methyl bridge under physiological pH could explain reduced activity in certain studies .
  • Structural Reanalysis : Re-examine crystallographic data to confirm regiochemistry (e.g., misassignment of bromine positions on triazole can alter binding affinity) .

Advanced: Which QSAR parameters predict the bioactivity of halogenated triazole-pyridine derivatives?

Methodological Answer:

  • Descriptor Selection : Include electronegativity (e.g., Hammett σ for Cl/Br), lipophilicity (logP), and polar surface area. Bromine’s van der Waals radius enhances hydrophobic interactions in enzyme pockets .
  • 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to map steric/electrostatic fields. For example, bulky dibromo-triazole groups may improve binding to cytochrome P450 targets .
  • Validation : Cross-validate models with leave-one-out (LOO) methods and external test sets (e.g., PubChem bioassay data for triazole derivatives) .

Advanced: How to optimize regioselectivity in triazole functionalization?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on pyridine N to steer bromination to triazole C3/C5 positions .
  • Metal Catalysis : Use Cu(I) to promote selective cross-coupling at triazole C5, leveraging halogen-halogen exchange (e.g., Br to I for Suzuki-Miyaura reactions) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, favoring dibromination over mono-substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.